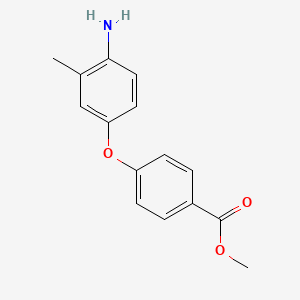

Methyl 4-(4-amino-3-methylphenoxy)benzoate

Description

Significance of Phenoxy-Substituted Benzoate (B1203000) Esters in Synthetic Chemistry

Phenoxy-substituted benzoate esters are a cornerstone of synthetic chemistry due to their versatility and prevalence in valuable compounds. numberanalytics.com The diaryl ether linkage provides a combination of rigidity and conformational flexibility that is often sought in the design of bioactive molecules and advanced materials. Benzoate esters themselves are widely used as building blocks and are found in numerous natural products and synthetic compounds. numberanalytics.com This structural motif is integral to the synthesis of specialty polymers and serves as a key intermediate for active pharmaceutical ingredients (APIs). For instance, related diaryl ether structures are investigated as agonists for peroxisome proliferator-activated receptors (PPAR), which are therapeutic targets for metabolic disorders like diabetes. google.com The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, making it a versatile handle for further molecular elaboration. wikipedia.org

Overview of Advanced Synthetic Challenges for Multi-Functionalized Aromatic Systems

The synthesis of complex molecules like Methyl 4-(4-amino-3-methylphenoxy)benzoate, which bears three distinct functional groups arranged with precise connectivity, presents significant challenges. A primary hurdle is achieving the desired regioselectivity during the formation of the diaryl ether bond, typically formed via a nucleophilic aromatic substitution (SNAr) reaction. google.com The outcome of such reactions is highly dependent on the electronic properties of the substituents on both aromatic rings. stackexchange.com The amine and methyl groups on one ring, and the methyl ester on the other, exert competing activating and deactivating effects that can complicate the prediction and control of where the substitution occurs. echemi.comyoutube.com

Scope and Research Objectives for this compound

While extensive, peer-reviewed research dedicated solely to this compound is not widely available in public literature, its structure serves as an exemplary case study for addressing the aforementioned synthetic challenges. The molecule embodies the complexities of regiocontrol and functional group management inherent in the synthesis of multi-substituted aromatic compounds.

The primary research objective concerning a target like this compound would be the development of a concise and efficient synthetic strategy. Such research would aim to:

Investigate optimal conditions for a regioselective diaryl ether bond formation, likely through a late-stage SNAr or a metal-catalyzed coupling reaction.

Minimize the use of protecting groups to enhance synthetic efficiency and atom economy.

Explore the molecule's potential as a scaffold for building more complex chemical entities for applications in medicinal chemistry or materials science, leveraging the reactivity of its amine and ester functionalities.

By serving as a model target, this compound helps drive innovation in synthetic methodologies applicable to a broad range of complex aromatic architectures.

Detailed Research Findings

Given the limited specific literature on this compound, this section presents key data and outlines a plausible synthetic approach based on established chemical principles.

Chemical and Physical Properties

The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 946664-66-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₁₅NO₃ | N/A |

| Molecular Weight | 257.28 g/mol | N/A |

| Boiling Point | 402.1 ± 40.0 °C (Predicted) | chemicalbook.com |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 4.32 ± 0.10 (Predicted) | chemicalbook.com |

This data is based on computational predictions and should be confirmed by experimental analysis.

Plausible Synthetic Route

A logical synthetic pathway to this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction as the key step for forming the diaryl ether linkage.

Step 1: Synthesis of 4-Amino-3-methylphenol (B1666317). This starting material can be prepared from commercially available 2-methyl-4-nitrophenol (B1582141) through the reduction of the nitro group. Standard reduction conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride (SnCl₂) in an acidic medium, would be effective.

Step 2: Nucleophilic Aromatic Substitution. The synthesized 4-amino-3-methylphenol would then be reacted with a suitable aryl halide or pseudo-halide, such as Methyl 4-fluorobenzoate (B1226621). The reaction is typically performed in a polar aprotic solvent (e.g., DMSO, DMF) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. The electron-withdrawing nature of the methyl ester group in the para position of Methyl 4-fluorobenzoate activates the ring toward nucleophilic attack, facilitating the displacement of the fluoride (B91410) leaving group.

Step 3: Purification. After the reaction is complete, an aqueous workup followed by extraction and purification via column chromatography or recrystallization would yield the final product, this compound. A critical aspect of this synthesis would be managing the potential side reaction of the amine group acting as a nucleophile. However, the phenolic hydroxyl is significantly more acidic and will be preferentially deprotonated by the base, making it the primary nucleophile in the SNAr reaction.

This proposed route represents a standard and effective method for the synthesis of diaryl ethers and highlights the strategic considerations necessary for constructing multi-functionalized aromatic molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-amino-3-methylphenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-9-13(7-8-14(10)16)19-12-5-3-11(4-6-12)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZAJELKDFGBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267512 | |

| Record name | Methyl 4-(4-amino-3-methylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946664-66-0 | |

| Record name | Methyl 4-(4-amino-3-methylphenoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946664-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-amino-3-methylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Retrosynthesis and Advanced Synthetic Methodologies for Methyl 4 4 Amino 3 Methylphenoxy Benzoate

Critical Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of methyl 4-(4-amino-3-methylphenoxy)benzoate reveals two primary disconnection points: the ester linkage and the ether linkage. This leads to the identification of several key precursors.

The most logical retrosynthetic pathway involves disconnecting the ester bond first, leading to 4-(4-amino-3-methylphenoxy)benzoic acid and methanol (B129727). This is a common and often straightforward transformation.

A second disconnection of the ether bond in 4-(4-amino-3-methylphenoxy)benzoic acid points to two potential sets of precursors:

Route A: 4-hydroxybenzoic acid and 4-amino-3-methylphenol (B1666317).

Route B: 4-halobenzoic acid and 4-amino-3-methylphenol, or methyl 4-halobenzoate and 4-amino-3-methylphenol.

Further retrosynthesis on the 4-amino-3-methylphenol precursor suggests its derivation from 3-methyl-4-nitrophenol (B363926) through a reduction step. The 3-methyl-4-nitrophenol can be synthesized from o-cresol (B1677501) via nitration.

Therefore, the key precursors for the synthesis of this compound are:

Methanol

4-hydroxybenzoic acid or a suitable derivative (e.g., methyl 4-hydroxybenzoate)

4-amino-3-methylphenol

Alternatively, a 4-halobenzoate derivative and 4-amino-3-methylphenol.

Optimized Esterification Strategies for the Methyl Benzoate (B1203000) Moiety

The formation of the methyl benzoate moiety is a critical step that can be approached through several well-established methods.

Direct Esterification with Methanol under Acidic Catalysis

Direct esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid (4-(4-amino-3-methylphenoxy)benzoic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netpbworks.com This is an equilibrium-driven reaction, and to achieve high yields, the equilibrium must be shifted towards the product side. pbworks.comtcu.edu This is typically accomplished by using a large excess of methanol or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol. pbworks.commasterorganicchemistry.com

A study on the esterification of benzoic acid with methanol using a Brønsted acidic ionic liquid, [PyH][HSO4], as a catalyst demonstrated the effect of the molar ratio of reactants on the yield. researchgate.net

| Benzoic Acid (mmol) | Methanol (mmol) | Catalyst (mmol) | Time (h) | Temperature (°C) | Yield (%) |

| 1.69 | 1.69 | 0.42 | 16 | 70 | - |

| 1.69 | 3.38 | 0.42 | 16 | 70 | - |

| 1.69 | 5.07 | 0.42 | 16 | 70 | - |

| Data derived from a study on a similar esterification reaction and illustrates the principle of varying reactant ratios. researchgate.net |

Transesterification Approaches

Transesterification offers an alternative route where an existing ester is converted into another by reaction with an alcohol in the presence of a catalyst. acs.orgacs.org For the synthesis of this compound, this could involve the transesterification of a different alkyl ester of 4-(4-amino-3-methylphenoxy)benzoic acid with methanol. This method can be advantageous when the starting ester is more readily available or when milder reaction conditions are required. Catalysts for transesterification can be acidic or basic. researchgate.net Studies have shown that catalysts like tetrabutyl titanate and maghemite-ZnO nanoparticles can be effective for transesterification reactions. acs.orgresearchgate.net

For instance, the transesterification of methyl benzoate with 1-propanol (B7761284) has been optimized under various conditions. researchgate.net

| Solvent | Time (h) | Temperature (°C) | Catalyst Amount (mg) | Yield (%) |

| None | - | 150 | 100 | 83 |

| Tetrahydrofuran (B95107) (THF) | - | 150 | 100 | 20 |

| Toluene (B28343) | - | 150 | 100 | 52 |

| This table illustrates the effect of solvents on a model transesterification reaction. researchgate.net |

Coupling of 4-(4-amino-3-methylphenoxy)benzoic Acid with Methanol

This approach involves the activation of the carboxylic acid, 4-(4-amino-3-methylphenoxy)benzoic acid, to facilitate its reaction with methanol. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is generally performed under mild conditions and is tolerant of a wide range of functional groups, but the coupling agents can be expensive.

Advanced Approaches for the Formation of the Aromatic Ether Linkage

The construction of the diaryl ether linkage is a pivotal step in the synthesis of the target molecule. Modern cross-coupling reactions provide efficient and versatile methods for this transformation.

Ullmann and Buchwald-Hartwig Type C-O Cross-Coupling Reactions

Ullmann Condensation: The classical Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) to form a diaryl ether. organic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate (B1621894) with 4-amino-3-methylphenol. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. nih.gov However, the development of ligand-assisted protocols, using ligands such as amino acids (e.g., L-proline) or N,N-dimethylglycine, has enabled these reactions to proceed under milder conditions with catalytic amounts of copper. nih.govresearchgate.net

Buchwald-Hartwig C-O Cross-Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. organic-synthesis.comlibretexts.org For the synthesis of this compound, this would entail the reaction of methyl 4-bromobenzoate with 4-amino-3-methylphenol in the presence of a palladium catalyst and a phosphine ligand, such as BINAP or DPPF, and a base like cesium carbonate or potassium phosphate. organic-synthesis.com The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and substrate scope. libretexts.org

A general procedure for a Buchwald-Hartwig coupling reaction is outlined below: organic-synthesis.com

| Reactant 1 | Reactant 2 | Base | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) |

| Bromo-aromatic (1 equiv.) | Aniline (1.5 equiv.) | Cs2CO3 (10 equiv.) | Pd(OAc)2 (0.05 equiv.) | BINAP (0.08 equiv.) | Toluene | 110 | 8 |

| This table provides a general protocol for a Buchwald-Hartwig amination, which is analogous to the C-O coupling. organic-synthesis.com |

Mitsunobu Reaction for Phenolic Etherification

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. The Mitsunobu reaction offers a powerful and reliable method for achieving this transformation by coupling a phenolic precursor with an alcohol. byjus.comwikipedia.org Discovered by Oyo Mitsunobu, this reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution. byjus.comwikipedia.org

In the context of synthesizing the target molecule, one retrosynthetic approach would involve the reaction between methyl 4-hydroxybenzoate (B8730719) and 4-amino-3-methylphenol. However, a more common strategy employs a nitro-substituted precursor, such as 3-methyl-4-nitrophenol, which is later reduced to the amine. This avoids potential side reactions with the free amino group.

The mechanism of the Mitsunobu reaction is complex. wikipedia.org It begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), generating a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the phenol, forming a phenoxide ion pair. wikipedia.org The alcohol is then activated by forming a phosphonium (B103445) salt, which serves as an excellent leaving group. The phenoxide then displaces this group via an SN2 reaction, resulting in the desired ether with a clean inversion of stereochemistry if a chiral alcohol is used. organic-chemistry.orgchemistrysteps.com

Phenols are common nucleophiles in Mitsunobu reactions, which are typically carried out in solvents like tetrahydrofuran (THF) at room temperature. commonorganicchemistry.com While highly effective for many primary and secondary alcohols, the reaction's success with phenols can be sensitive to their acidity. byjus.com For less acidic phenols, stronger bases or alternative reagents like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) may be required to facilitate the reaction. wikipedia.org A significant drawback of the classical Mitsunobu reaction is its poor atom economy and the generation of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. acs.org

| Reagent/Condition | Role in Mitsunobu Reaction | Reference |

| Triphenylphosphine (PPh₃) | Activates the alcohol by forming a phosphonium salt (good leaving group). | wikipedia.org |

| DEAD / DIAD | Acts as an oxidizing agent, facilitates the formation of the betaine intermediate. | byjus.comwikipedia.org |

| Phenol | Acts as the nucleophile to form the ether linkage. | commonorganicchemistry.com |

| Alcohol | The substrate that is converted to an electrophile for substitution. | wikipedia.org |

| Tetrahydrofuran (THF) | Common solvent for the reaction. | commonorganicchemistry.com |

| ADDP | Used for less acidic phenols as it forms a stronger basic intermediate. | wikipedia.org |

Nucleophilic Aromatic Substitution Strategies for Ether Formation

An alternative and widely used method for constructing the diaryl ether linkage is Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction is fundamentally different from the Mitsunobu reaction and involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a good leaving group. diva-portal.org

For the synthesis of this compound, this strategy would typically involve reacting the sodium or potassium salt of 4-amino-3-methylphenol (the nucleophile) with an aryl halide such as methyl 4-fluorobenzoate (B1226621) or methyl 4-chlorobenzoate. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group on the electrophilic partner. masterorganicchemistry.comacs.org In methyl 4-halobenzoates, the ester group, while not as powerful as a nitro group, provides sufficient activation for the substitution to occur, particularly with a highly reactive leaving group like fluoride (B91410).

The SNAr mechanism proceeds via a two-step addition-elimination process. numberanalytics.com

Addition: The phenoxide nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. diva-portal.org The negative charge is delocalized onto the electron-withdrawing groups, which stabilizes the intermediate. masterorganicchemistry.com

Elimination: The leaving group (e.g., F⁻ or Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. diva-portal.org

The choice of solvent and base is crucial for the success of SNAr reactions. acs.org Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide. numberanalytics.com Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the phenol to generate the required nucleophile.

| Feature | Mitsunobu Reaction | Nucleophilic Aromatic Substitution (SNAr) |

| Key Reactants | Alcohol, Phenol, PPh₃, DEAD/DIAD | Phenoxide, Activated Aryl Halide |

| Mechanism | SN2 on activated alcohol | Addition-Elimination |

| Stereochemistry | Inversion at the alcohol center | Not applicable to this bond formation |

| Aryl Ring Requirement | No specific requirement on phenol | Requires electron-withdrawing groups on the aryl halide |

| Byproducts | Triphenylphosphine oxide, Hydrazine derivative | Halide salt |

| Atom Economy | Generally poor | Generally better than Mitsunobu |

Selective Aromatic Amination and Methylation on the Phenoxy Ring

The introduction and positioning of the amino and methyl groups on the phenoxy ring are crucial for defining the final structure of this compound. This requires highly selective synthetic methods.

Reduction of Nitro Precursors to Aromatic Amines

A common and effective strategy for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. masterorganicchemistry.com In the synthesis of the target molecule, a precursor like methyl 4-(3-methyl-4-nitrophenoxy)benzoate would be synthesized first, followed by the reduction of the nitro group to an amine. This approach is often preferred because the nitro group is a strong electron-withdrawing group that can facilitate the preceding SNAr reaction and is readily converted to the amine in the final steps. masterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro groups, offering different levels of selectivity and compatibility with other functional groups. wikipedia.org

Catalytic Hydrogenation: This is one of the most common and clean methods. masterorganicchemistry.com It involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): Highly effective for reducing both aromatic and aliphatic nitro groups. A drawback is its potential to reduce other functional groups. commonorganicchemistry.com

Raney Nickel: Also very effective and is often used when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.comrasayanjournal.co.in

Platinum(IV) Oxide (PtO₂): Another powerful hydrogenation catalyst. wikipedia.org

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and reliable method. masterorganicchemistry.com

Iron (Fe) in Acetic or Hydrochloric Acid: A mild and cost-effective method that is tolerant of many other reducible groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Provides a mild reduction and is often used when other reducible groups are present. masterorganicchemistry.comcommonorganicchemistry.com

Zinc (Zn) in Acidic Conditions: Similar to iron, it offers a mild reduction pathway. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. Reagents like hydrazine in the presence of catalysts like Raney Nickel or iron-containing catalysts can be used. niscpr.res.innih.gov A system of carbonyl iron powder (CIP) with ammonium (B1175870) chloride in an aqueous medium has been shown to be an effective and environmentally responsible option. acs.org

| Reduction Method | Reagents | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction | Can reduce other functional groups, requires H₂ gas | masterorganicchemistry.comcommonorganicchemistry.com |

| Metal in Acid | Fe/HCl, SnCl₂/HCl | Cost-effective, good functional group tolerance | Generates metal salt waste | commonorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine/Catalyst, HCOOH/Catalyst | Avoids high-pressure H₂ | Can be slower, requires a hydrogen donor | niscpr.res.innih.gov |

Direct Amination Methodologies

Modern organic synthesis has seen the development of powerful methods for the direct formation of C-N bonds, which can serve as alternatives to the nitro-reduction pathway.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines. wikipedia.orgopenochem.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. organic-chemistry.orglibretexts.org For the synthesis of the target molecule, this could theoretically involve coupling 4-amino-3-methylphenol with methyl 4-bromobenzoate, although protecting the phenolic hydroxyl group might be necessary. A more direct route could couple an ammonia (B1221849) equivalent with a precursor like methyl 4-(4-bromo-3-methylphenoxy)benzoate. organic-chemistry.org The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org This method offers broad substrate scope and functional group tolerance, often replacing harsher classical methods. wikipedia.org

Direct C-H Amination: Emerging research focuses on the direct coupling of C-H and N-H bonds, which represents a highly atom-economical approach. nih.gov These reactions, often catalyzed by metals like copper, rhodium, or palladium, can form aromatic amines by activating a C-H bond on the aromatic ring and coupling it with an amine. acs.org While still an area of active development, these methods hold promise for more direct and efficient syntheses in the future. whiterose.ac.uk The traditional Ullmann condensation, a copper-catalyzed reaction, is an older method for aryl amine synthesis but typically requires harsh conditions. organic-chemistry.org

Regioselective Methylation Techniques

The placement of the methyl group at the C3 position (ortho to the oxygen) on the phenoxy ring is key. This can be achieved by starting with a pre-methylated raw material, such as 3-methyl-4-nitrophenol or 4-amino-3-methylphenol. However, if the synthesis starts from an unmethylated phenol, regioselective methylation becomes a critical step.

Phenol methylation can be challenging as it can occur on the oxygen (O-alkylation) to form an anisole, or on the ring (C-alkylation) at the ortho and para positions. unimi.it

Vapor-Phase Methylation: This industrial process involves reacting a phenol with methanol at high temperatures (e.g., 475-600 °C) over a solid catalyst. google.com Magnesium oxide has been shown to be a highly selective catalyst for ortho-methylation, significantly retarding methylation at the meta and para positions. google.com

Noncatalytic Supercritical Methylation: Reaction of phenol in supercritical methanol has been shown to produce o-cresol with high selectivity. acs.org This reaction is interestingly retarded by acid and accelerated by base, suggesting a mechanism where the phenolic hydroxyl group itself plays a catalytic role. acs.org

Directed Ortho Metalation (DoM): While more complex, DoM strategies can be employed. Here, the hydroxyl group is used to direct a metalating agent (like an organolithium reagent) to the ortho position, which is then quenched with a methylating agent (e.g., methyl iodide). This requires protection of the acidic phenolic proton.

Green Chemistry Principles in Synthetic Route Design for this compound

The design of synthetic routes for pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve safety and efficiency. instituteofsustainabilitystudies.comjddhs.com The synthesis of this compound can be evaluated and optimized using these principles.

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this evaluation. mdpi.com Key principles relevant to this synthesis include:

Waste Prevention: It is better to prevent waste than to treat it after it has been created. instituteofsustainabilitystudies.com Routes that minimize byproducts, such as SNAr over the Mitsunobu reaction, are preferable. The SNAr reaction generates a simple salt as a byproduct, whereas the Mitsunobu reaction produces stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate, which are more difficult to remove and recycle. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ispe.org Catalytic reactions, such as catalytic hydrogenation or Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions. jddhs.com Direct C-H functionalization represents an ideal in atom economy, as it avoids the use of pre-functionalized substrates.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. jddhs.com The use of palladium, nickel, or iron catalysts for hydrogenation and C-N bond formation significantly reduces waste compared to using stoichiometric metal reductants like Fe or Sn in acid. rasayanjournal.co.inispe.org Biocatalysis, using enzymes, offers a highly selective and environmentally benign catalytic alternative. mdpi.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. instituteofsustainabilitystudies.com Many traditional organic reactions use volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids (like CO₂). jddhs.comnih.gov For example, developing conditions for the SNAr reaction or nitro reduction in water or bio-based solvents would be a significant green improvement. acs.org

Design for Energy Efficiency: Energy requirements should be minimized. Reactions that can be run at ambient temperature and pressure are preferred. jddhs.com Catalytic processes often allow for milder reaction conditions, reducing energy consumption. ispe.org

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. instituteofsustainabilitystudies.com This involves choosing synthetic pathways that avoid the use of highly toxic reagents and intermediates. For instance, replacing toxic methylating agents like dimethyl sulfate (B86663) with greener alternatives like dimethyl carbonate is a step towards safer synthesis. elsevierpure.com

By applying these principles, a greener synthetic route to this compound would likely favor a catalytic SNAr or Buchwald-Hartwig reaction for ether formation, followed by a catalytic transfer hydrogenation for the nitro reduction, all while utilizing safer solvents and minimizing energy-intensive purification steps. ispe.orgnih.gov

Process Optimization and Yield Enhancement Studies in Preparative Chemistry

The industrial-scale synthesis of this compound necessitates rigorous process optimization to ensure high yields, purity, and cost-effectiveness. Research efforts in this area are primarily centered on the key bond-forming step: the construction of the diaryl ether linkage. This is typically achieved through variations of nucleophilic aromatic substitution (SNAr) reactions or copper-catalyzed Ullmann condensations. Optimization studies delve into the critical parameters of these reactions, including the choice of catalyst, solvent, base, temperature, and reaction time.

Detailed Research Findings:

Systematic studies have been conducted to enhance the yield and purity of diaryl ethers, which are directly applicable to the synthesis of this compound. These investigations have highlighted the profound impact of various reaction components and conditions.

Influence of Solvent and Base in Nucleophilic Aromatic Substitution:

In SNAr reactions, the solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex), thereby influencing the reaction rate. Aprotic polar solvents are generally favored. Research has shown that varying the solvent can lead to significant differences in product yield. For instance, in a model SNAr reaction, changing the solvent from dimethylformamide (DMF) to tetrahydrofuran (THF) has been shown to improve yields. researchgate.net

The choice of base is also critical for the deprotonation of the phenolic hydroxyl group, which is necessary to generate the nucleophile. The strength and steric properties of the base can affect the reaction's efficiency. Non-nucleophilic, strong bases are often preferred.

Table 1: Effect of Solvent and Base on a Model SNAr Reaction Yield

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | t-BuOK | 55 | 12 | 45 |

| 2 | Dioxane | t-BuOK | 55 | 12 | 62 |

| 3 | THF | t-BuOK | 55 | 12 | 75 |

| 4 | THF | LiHMDS | 55 | 12 | 58 |

| 5 | THF | DBU | 55 | 12 | 35 |

This table illustrates the optimization of a nucleophilic aromatic substitution reaction, showing that THF and t-BuOK provide the highest yield under these conditions. researchgate.net

Advancements in Ullmann Condensation:

The traditional Ullmann condensation for diaryl ether synthesis often requires harsh reaction conditions and stoichiometric amounts of copper. Modern advancements have focused on developing catalytic systems that operate under milder conditions. The use of copper(I) salts, often in conjunction with a ligand, has become a cornerstone of efficient Ullmann couplings. acs.orgmdpi.com Ligands, such as picolinamide, can stabilize the copper catalyst and facilitate the reductive elimination step, leading to improved yields and reaction rates. mdpi.com

Nanoparticle catalysts, such as those made of copper or copper oxide, have also been investigated for their high catalytic activity in Ullmann-type O-arylation reactions, often allowing for milder reaction conditions. mdpi.com

Microwave-Assisted Synthesis:

A significant leap in process optimization has been the application of microwave irradiation. tsijournals.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and, in many cases, improve product yields. mdpi.comnih.gov For the synthesis of diaryl ethers, microwave heating has been shown to be more efficient than conventional heating. mdpi.com In some instances, microwave-assisted synthesis can even proceed without a catalyst, particularly when coupling phenols with electron-deficient aryl halides. nih.govscilit.com This not only simplifies the reaction setup and purification but also reduces the cost and environmental impact associated with metal catalysts.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Diaryl Ether Synthesis

| Entry | Method | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Conventional | CuI / Picolinamide | Acetonitrile | 80 | 12 h | 78 |

| 2 | Microwave | CuI / Picolinamide | Acetonitrile | 120 | 0.5 h | 92 |

| 3 | Microwave | None | DMSO | 150 | 10 min | 85 |

This table demonstrates the advantages of microwave irradiation in terms of reduced reaction time and improved yields for the synthesis of diaryl ethers. mdpi.comnih.gov

Purification and Yield Enhancement:

Post-reaction work-up and purification are critical stages for obtaining high-purity this compound, which in turn affects the final yield. Common purification techniques include recrystallization and column chromatography. The choice of solvent for recrystallization is crucial for maximizing the recovery of the pure product.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 4 Amino 3 Methylphenoxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. For Methyl 4-amino-3-methylbenzoate, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons, the methyl ester protons, the protons of the methyl group on the benzene (B151609) ring, and the amino group protons.

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the following chemical shifts (δ) in parts per million (ppm): a singlet at 2.19 ppm for the methyl group attached to the benzene ring, a singlet at 3.85 ppm for the methyl ester group, a broad singlet at 4.20 ppm for the two protons of the amino group, a doublet at 6.65 ppm for the aromatic proton at position 5, and a doublet at 7.72 ppm and a singlet at 7.76 ppm for the aromatic protons at positions 2 and 6. chemicalbook.com The coupling constant (J) for the doublets is 8.1 Hz, indicating ortho coupling between adjacent aromatic protons. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ring) | 2.19 | Singlet | N/A |

| -OCH₃ (ester) | 3.85 | Singlet | N/A |

| -NH₂ | 4.20 | Broad Singlet | N/A |

| Ar-H5 | 6.65 | Doublet | 8.1 |

| Ar-H2, H6 | 7.72, 7.76 | Doublet, Singlet | 8.1 (for doublet) |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ring) | ~17-22 |

| -OCH₃ (ester) | ~51-53 |

| Aromatic C-H | ~110-135 |

| Aromatic C-substituted | ~120-150 |

| C=O (ester) | ~165-170 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the ortho-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

Detailed experimental 2D NMR data for Methyl 4-amino-3-methylbenzoate are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise molecular formula. For Methyl 4-amino-3-methylbenzoate (C₉H₁₁NO₂), the theoretical exact mass is 165.078979 u. An experimental analysis using electrospray ionization in positive ion mode showed a mass-to-charge ratio (m/z) of 166.1, which corresponds to the protonated molecule [M+H]⁺. chemicalbook.com

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or cleavage of the ester group itself.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A study on Methyl 4-amino-3-methylbenzoate revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net

The crystal structure analysis shows that the methyl and amino groups attached to the benzene ring are nearly coplanar with the ring itself. researchgate.netresearchgate.net An intramolecular hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen of the ester group results in the formation of a five-membered ring. researchgate.netresearchgate.net In the crystal lattice, molecules are linked into chains by intermolecular N-H···O hydrogen bonds, which contributes to the stability of the crystal structure. researchgate.netresearchgate.net

| Crystal Data Parameter | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5670 (15) |

| b (Å) | 6.1080 (12) |

| c (Å) | 18.127 (4) |

| β (°) | 98.14 (3) |

| Volume (ų) | 829.4 (3) |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 4-amino-3-methylbenzoate would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), the C=O stretching of the ester group (around 1700-1725 cm⁻¹), and C-N and C-O stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization

Information regarding the electronic absorption and fluorescence properties of Methyl 4-(4-amino-3-methylphenoxy)benzoate is not available in published scientific literature. While the structural components of the molecule—specifically the aminophenoxy and methyl benzoate (B1203000) moieties—suggest it would exhibit absorption in the ultraviolet region and potentially fluoresce, no experimental data has been reported to confirm and quantify these characteristics.

Characterization of the chromophoric system of this compound would typically involve dissolving it in various solvents of differing polarity and measuring its response to ultraviolet and visible light.

Electronic Absorption (UV-Vis) Spectroscopy: This analysis would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. Key parameters to be determined would include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

Fluorescence Spectroscopy: This technique would be employed to study the emission of light from the electronically excited molecule. The fluorescence emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield (the efficiency of the fluorescence process) would be crucial parameters to characterize its emissive properties. Solvatochromism, the change in absorption or emission spectra with solvent polarity, would provide insights into the nature of the electronic transitions and the charge distribution in the ground and excited states.

Without experimental data from such studies, a detailed discussion of the chromophoric characterization of this compound remains speculative. Further empirical research is required to elucidate its photophysical properties.

In Depth Reactivity Studies and Mechanistic Investigations of Methyl 4 4 Amino 3 Methylphenoxy Benzoate

Reactivity of the Methyl Ester Functional Group

The methyl ester group is a common functional group in organic chemistry, known to participate in several key reactions.

Hydrolysis Kinetics and Mechanism under Acidic and Basic Conditions

No specific studies on the hydrolysis kinetics and mechanism of Methyl 4-(4-amino-3-methylphenoxy)benzoate have been found. In general, the hydrolysis of methyl benzoates to their corresponding carboxylic acids can be catalyzed by either acid or base. The rates of these reactions are influenced by the electronic and steric nature of the substituents on the aromatic ring.

Transesterification Reactions with Various Alcohols

There is no available literature detailing the transesterification of this compound with various alcohols. This reaction would involve the exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol, typically under acidic or basic catalysis.

Amidation Reactions of the Ester

Specific data on the amidation of this compound is not present in the surveyed literature. This reaction would convert the methyl ester into an amide by reacting it with a primary or secondary amine.

Reactivity and Derivatization of the Aromatic Amino Group

The aromatic amino group is a versatile functional handle for the synthesis of a wide array of derivatives.

Acylation and Sulfonylation Reactions

No documented examples of acylation or sulfonylation reactions specifically on the amino group of this compound were identified. Such reactions would involve treating the compound with acylating agents (like acyl chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) to form the corresponding amides or sulfonamides.

Alkylation and Reductive Amination Pathways

There is no specific information available regarding the alkylation or reductive amination of the aromatic amino group in this compound. These reactions would introduce alkyl groups onto the nitrogen atom.

Diazotization and Subsequent Transformations

The primary aromatic amino group in this compound is a key site for chemical modification, most notably through diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgyoutube.com The process converts the amino group into a highly versatile arenediazonium salt intermediate. organic-chemistry.org

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine's nitrogen atom then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoamine, which undergoes a series of proton transfers and water elimination to yield the stable arenediazonium ion. youtube.com

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), facilitating a variety of subsequent transformations where it is replaced by other functional groups. masterorganicchemistry.com These reactions, many of which fall under the category of Sandmeyer or related reactions, allow for the synthesis of a wide array of derivatives from the parent amine. nih.gov

Table 1: Potential Diazotization-Substitution Reactions

| Reaction Type | Reagents | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Sandmeyer (Halogenation) | CuCl/HCl, CuBr/HBr | -Cl, -Br | 0-5 °C, then warming |

| Sandmeyer (Cyanation) | CuCN/KCN | -CN | 0-5 °C, then warming |

| Schiemann Reaction | HBF₄, then heat | -F | Isolation of diazonium salt, then thermal decomposition |

| Gattermann Reaction | Cu powder/HCl or HBr | -Cl, -Br | 0-5 °C, then warming |

| Iodination | KI | -I | 0-5 °C, then warming |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH | Warming in aqueous acid |

| Reduction (Deamination) | H₃PO₂ | -H | 0-5 °C, then warming |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can also undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.com This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The reaction proceeds via a carbinolamine intermediate, which is formed by the initial nucleophilic addition. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the carbon-nitrogen double bond of the imine. youtube.com The use of a weak acid is crucial, as a strong acid would fully protonate the amine, rendering it non-nucleophilic. youtube.com A variety of aldehydes and ketones can be used in this reaction, leading to a diverse library of imine derivatives. nih.govresearchgate.netresearchgate.net

Table 2: Representative Condensation Reactions

| Carbonyl Compound | Catalyst | Product Type | General Conditions |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | Aromatic Schiff Base | Reflux in a solvent like toluene (B28343) or ethanol |

| Acetone | p-Toluenesulfonic acid | Aliphatic Schiff Base | Reflux with Dean-Stark trap to remove water |

| Cyclohexanone | Acetic Acid | Cyclic Schiff Base | Reflux in ethanol |

Stability and Cleavage Mechanisms of the Aromatic Ether Linkage

The diaryl ether linkage in this compound is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI. blogspot.commasterorganicchemistry.com The cleavage of alkyl aryl ethers typically occurs at the alkyl-oxygen bond. blogspot.com However, in a diaryl ether, the bond is more robust due to the sp² hybridization of the carbon atoms, making cleavage more difficult.

When cleavage does occur under strong acid treatment, the first step is the protonation of the ether oxygen. masterorganicchemistry.comfiveable.me This makes the adjacent carbon atoms more electrophilic. In the case of diaryl ethers, nucleophilic attack by a halide ion on one of the aromatic carbons is generally disfavored. Cleavage, if it happens, would likely proceed through a mechanism that can stabilize the resulting fragments, though it requires forcing conditions. The reaction of alkyl aryl ethers typically yields a phenol (B47542) and an alkyl halide. blogspot.com For diaryl ethers, the products would be two different phenolic compounds, but this is a difficult transformation.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) and Phenoxy Rings

The molecule possesses two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). The phenoxy ring, containing the amino and methyl groups, is highly activated, while the benzoate ring, with its electron-withdrawing ester group, is deactivated. youtube.commasterorganicchemistry.commakingmolecules.com

Regioselectivity and Substituent Effects

The directing effects of the substituents on each ring determine the position of incoming electrophiles.

Phenoxy Ring: This ring is activated by three electron-donating groups: the amino group (-NH₂), the methyl group (-CH₃), and the ether oxygen (-OAr). The amino group is a powerful activating, ortho, para-director. The ether oxygen is also an activating, ortho, para-director. The methyl group is a weakly activating, ortho, para-director. scribd.comchadsprep.com The directing influence of these groups is synergistic. The strongest activating group, the amino group, will primarily control the regioselectivity, directing incoming electrophiles to the positions ortho and para to it. makingmolecules.com Given the substitution pattern, the position ortho to the amino group and meta to the methyl group is the most likely site for substitution.

Benzoate Ring: This ring is deactivated by the methyl ester group (-COOCH₃), which is an electron-withdrawing group. aiinmr.commnstate.edu Electron-withdrawing groups are deactivating and direct incoming electrophiles to the meta position. makingmolecules.commnstate.edu The ether linkage acts as an ortho, para-director, but its activating effect is transmitted to the other ring. On the benzoate ring itself, the ester group's deactivating, meta-directing effect will be dominant. aiinmr.commnstate.edu

Therefore, electrophilic substitution will overwhelmingly favor the activated phenoxy ring over the deactivated benzoate ring.

Halogenation, Nitration, and Sulfonation Studies

While specific studies on this compound are not prevalent, the outcomes of these reactions can be predicted based on established principles.

Halogenation: Reaction with reagents like Br₂ in a polar solvent would lead to rapid substitution on the activated phenoxy ring, likely at the position ortho to the amino group. blogspot.com Due to the high activation, a catalyst like FeBr₃ may not be necessary. blogspot.com

Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, is a standard electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The reaction would occur on the activated phenoxy ring. However, the strong acidic conditions could lead to protonation of the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺), which would complicate the regiochemical outcome and reduce the reaction rate.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would also be directed to the activated phenoxy ring. masterorganicchemistry.comlibretexts.org Similar to nitration, the strong acid would protonate the amine, affecting the regioselectivity. Sulfonation is often reversible, which can be a useful synthetic tool. libretexts.org

Table 3: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagents | Predicted Major Product | Key Considerations |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | Substitution on the phenoxy ring, ortho to the -NH₂ group | High reactivity, catalyst likely not needed. |

| Nitration | HNO₃, H₂SO₄ | Substitution on the phenoxy ring; regioselectivity depends on amine protonation | Strongly acidic conditions will protonate the amine. |

| Sulfonation | Fuming H₂SO₄ | Substitution on the phenoxy ring; regioselectivity depends on amine protonation | Reaction is reversible; strong acid protonates the amine. |

Nucleophilic Aromatic Substitution Possibilities

Nucleophilic aromatic substitution (NAS) is a potential reaction pathway, particularly on the electron-deficient benzoate ring. masterorganicchemistry.com NAS reactions require an aromatic ring with a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com

In this compound, the benzoate ring is rendered electron-poor by the ester group. If a good leaving group (like a halogen) were present on this ring, particularly at the ortho or para position relative to the ester, it could potentially be displaced by a strong nucleophile (e.g., an alkoxide or an amine). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, in the parent molecule, there is no inherent leaving group on the benzoate ring, making direct NAS unlikely without prior modification. Theoretical studies on ionized methyl benzoate have explored such substitution pathways. acs.org

Investigation of Redox Chemistry and Oxidative Stability

Detailed research findings on the redox chemistry and oxidative stability of this compound are not currently available in the reviewed scientific literature.

Computational Chemistry and Theoretical Investigations of Methyl 4 4 Amino 3 Methylphenoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure of organic molecules. nih.gov For Methyl 4-(4-amino-3-methylphenoxy)benzoate, these calculations would reveal the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov In the case of this compound, the presence of the electron-donating amino and methyl groups on one phenyl ring and the electron-withdrawing ester group on the other, connected by a flexible ether linkage, would lead to a complex and interesting molecular orbital picture. The HOMO is expected to be localized primarily on the amino- and methyl-substituted phenoxy portion, which is rich in electrons. Conversely, the LUMO would likely be centered on the methyl benzoate (B1203000) moiety, particularly the carbonyl group and the aromatic ring.

The analysis of molecular electrostatic potential (MEP) maps would further complement the orbital analysis by visualizing the regions of positive and negative electrostatic potential on the molecular surface. nih.gov This would highlight the sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding its reactivity in derivatization reactions.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid due to the presence of the ether linkage and the rotatable methyl and ester groups. Conformational analysis is therefore essential to identify the most stable geometries (lowest energy conformers) and the energy barriers between them.

A potential energy surface (PES) map can be generated by systematically varying the key dihedral angles, such as the C-O-C-C angle of the ether bridge and the C-C-O-C angle of the ester group, and calculating the corresponding energy at each point. This mapping helps in understanding the molecule's flexibility and the population of different conformers at a given temperature.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification and detailed spectral assignment.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations, when performed on the optimized low-energy conformers, can provide a theoretical NMR spectrum that aids in the assignment of experimental peaks. For this compound, theoretical predictions would be particularly useful in assigning the chemical shifts of the aromatic protons and carbons, which can be challenging due to their complex splitting patterns and the influence of the various substituents.

Infrared (IR): Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule. nih.govresearchgate.net These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated spectrum can be compared with the experimental Fourier-transform infrared (FT-IR) spectrum to assign the observed absorption bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the N-H (amino), C=O (ester), and C-O (ether) bonds can be precisely identified.

UV-Vis: Time-dependent density functional theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the energies of the electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths and absorption wavelengths (λmax), can explain the origin of the experimentally observed UV-Vis absorption bands. For this compound, the calculations would likely predict intense transitions corresponding to π-π* and n-π* electronic excitations within the aromatic systems and the carbonyl group.

Computational Modeling of Reaction Mechanisms and Transition States for Derivatization Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, which can undergo various derivatization reactions (e.g., acylation of the amino group, hydrolysis of the ester), computational modeling can elucidate the detailed reaction pathways.

By calculating the energies of the reactants, products, intermediates, and, most importantly, the transition states, a complete energy profile for a given reaction can be constructed. This allows for the determination of the activation energy, which is directly related to the reaction rate. For instance, in the acylation of the amino group, computational models could compare the reactivity of the nitrogen atom with other potential nucleophilic sites in the molecule and identify the most favorable reaction pathway. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction mechanism at the molecular level.

Solvent Effects on Molecular Structure and Reactivity through Continuum and Explicit Solvation Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models can account for solvent effects in two primary ways: continuum and explicit solvation models.

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and is often used to study the effect of the solvent on the geometry, electronic structure, and spectroscopic properties of the solute. For this compound, a continuum model could predict how the conformational equilibrium and the HOMO-LUMO gap change in solvents of different polarities.

Explicit Solvation Models: In these more computationally intensive models, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, an explicit solvation model using water or methanol (B129727) molecules could provide detailed insights into the hydrogen bonding interactions between the amino and ester groups of the solute and the surrounding solvent molecules, which can have a profound effect on its reactivity and spectroscopic properties.

Based on the conducted research, there is insufficient specific information available for the chemical compound This compound to generate a detailed and scientifically accurate article following the provided outline.

The search results did not yield specific studies or data regarding the utilization of this compound as a synthetic intermediate for complex organic molecules, as a precursor for compound libraries, in novel derivatization strategies, or in multi-step convergent and divergent syntheses.

The available information often pertains to structurally similar but distinct compounds, such as Methyl 4-amino-3-methylbenzoate, which lacks the phenoxy ether linkage, or other related benzoate esters. Using information from these related but different molecules would be scientifically inaccurate and would not adhere to the strict instruction of focusing solely on this compound.

Therefore, it is not possible to provide a factually based article that meets the requirements of the prompt for this specific chemical compound.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-amino-3-methylphenoxy)benzoate, and how can reaction conditions be standardized?

Methodological Answer:

- Key Steps :

- Esterification : React 4-(4-amino-3-methylphenoxy)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) .

- Protection of Amino Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during esterification .

- Reaction Optimization :

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 60–80°C | Balance reaction rate and side-product suppression |

| Solvent | Dry DMF or THF | Enhance solubility of intermediates |

| Catalyst | 1–2 mol% DMAP | Improve esterification efficiency |

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic methods are critical for characterizing purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and ester carbonyl (δ ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC) :

- Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve byproducts .

- Mass Spectrometry (MS) :

- ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- DFT Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and determine bond lengths/angles .

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and redox behavior .

Electrostatic Potential Maps : Identify nucleophilic (amino group) and electrophilic (ester carbonyl) sites for reaction planning .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Software Tools :

- SHELXL : Refine hydrogen-bonding networks using anisotropic displacement parameters and restraints for disordered groups .

- ORTEP-3 : Visualize thermal ellipsoids to identify overfitting or missed symmetry operations .

- Data Reconciliation :

| Issue | Solution |

|---|---|

| Overlapping peaks in XRD | Use high-resolution data (d-spacing < 0.8 Å) and twin refinement . |

| Hydrogen bonding ambiguity | Apply graph-set analysis to classify motifs (e.g., R₂²(8) rings) . |

Q. How do hydrogen-bonding patterns influence crystal packing and material stability?

Methodological Answer:

- Graph-Set Analysis :

| Interaction Type | Role in Crystal Packing | Example Motif |

|---|---|---|

| N–H···O (ester) | Stabilizes layered structures | C(4) chains |

| C–H···π (aromatic) | Enhances 3D framework rigidity | R₂²(8) rings |

- Thermal Stability Testing :

- Perform TGA-DSC to correlate melting points (>200°C) with intermolecular interaction strength .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Esterification

| Parameter | Optimal Range | Reference |

|---|---|---|

| Catalyst (H₂SO₄) | 1–2 equivalents | |

| Reaction Time | 12–24 hours | |

| Solvent | Anhydrous methanol |

Q. Table 2. Common Hydrogen-Bonding Motifs

| Donor–Acceptor Pair | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O=C | 2.6–2.8 | 150–160 |

| O–H···N (amine) | 2.7–3.0 | 140–150 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.